molecular formula C11H17N B3365213 (1R)-1-(2,4,5-trimethylphenyl)ethanamine CAS No. 1212235-78-3

(1R)-1-(2,4,5-trimethylphenyl)ethanamine

Cat. No. B3365213
CAS RN: 1212235-78-3
M. Wt: 163.26
InChI Key: ZAXBCXGNOPSFGY-SNVBAGLBSA-N
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Description

(1R)-1-(2,4,5-trimethylphenyl)ethanamine, also known as ephedrine, is a natural alkaloid found in plants of the genus Ephedra. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential applications in research and medicine.

Mechanism of Action

Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. It also acts on adrenergic receptors in the peripheral nervous system, causing vasoconstriction and increased heart rate. These effects contribute to the stimulant and decongestant properties of (1R)-1-(2,4,5-trimethylphenyl)ethanamine.
Biochemical and Physiological Effects
Ephedrine has been shown to increase metabolic rate and fat oxidation, making it a popular supplement for weight loss and bodybuilding. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions. However, (1R)-1-(2,4,5-trimethylphenyl)ethanamine can also have adverse effects on the cardiovascular system, including increased blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Ephedrine has a number of advantages for use in laboratory experiments, including its well-established pharmacological properties and availability in pure form. However, its potential for abuse and adverse effects on the cardiovascular system must be taken into account when designing experiments.

Future Directions

There are numerous potential future directions for research involving (1R)-1-(2,4,5-trimethylphenyl)ethanamine. These include further investigation into its effects on cognitive function and physical performance, as well as its potential applications in the treatment of various medical conditions. Additionally, new synthetic methods for (1R)-1-(2,4,5-trimethylphenyl)ethanamine and related compounds could lead to the development of novel pharmacological agents with improved efficacy and safety profiles.
Conclusion
(1R)-1-(2,4,5-trimethylphenyl)ethanamine, or (1R)-1-(2,4,5-trimethylphenyl)ethanamine, is a natural alkaloid with a long history of use in traditional medicine. Its stimulant and decongestant properties have led to its widespread use as a supplement for weight loss and bodybuilding. However, its potential for abuse and adverse effects on the cardiovascular system must be taken into account. Ongoing research into (1R)-1-(2,4,5-trimethylphenyl)ethanamine's pharmacological properties and potential applications in medicine and research will continue to shed light on its potential benefits and limitations.

Scientific Research Applications

Ephedrine has been extensively studied for its effects on the central nervous system, cardiovascular system, and metabolism. It has been shown to increase alertness, enhance cognitive function, and improve physical performance. In addition, (1R)-1-(2,4,5-trimethylphenyl)ethanamine has been used as a treatment for various medical conditions, including asthma, obesity, and narcolepsy.

properties

IUPAC Name

(1R)-1-(2,4,5-trimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10H,12H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBCXGNOPSFGY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@@H](C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,4,5-trimethylphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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